molecular formula C7H8F3N3 B13125555 3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B13125555
M. Wt: 191.15 g/mol
InChI Key: CDIQBCDCVYBJSC-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a hydrazinylmethyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine typically involves the introduction of the hydrazinylmethyl group and the trifluoromethyl group onto the pyridine ring. One common method involves the reaction of 2-(trifluoromethyl)pyridine with hydrazine under specific conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The hydrazinylmethyl group can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

3-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

[2-(trifluoromethyl)pyridin-3-yl]methylhydrazine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-5(4-13-11)2-1-3-12-6/h1-3,13H,4,11H2

InChI Key

CDIQBCDCVYBJSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CNN

Origin of Product

United States

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